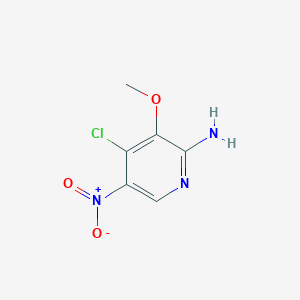
3-Oxo-1-(4-(trifluoromethyl)phenyl)cyclohexanecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Oxo-1-(4-(trifluoromethyl)phenyl)cyclohexanecarboxylic acid is a chemical compound with the molecular formula C14H13F3O3 It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a cyclohexane ring bearing a carboxylic acid and a ketone group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-1-(4-(trifluoromethyl)phenyl)cyclohexanecarboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-(trifluoromethyl)benzaldehyde with cyclohexanone in the presence of a base to form an intermediate, which is then subjected to oxidation to yield the desired product. The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production often employs optimized reaction conditions, including controlled temperatures, pressures, and the use of advanced catalytic systems to enhance yield and purity.
化学反应分析
Types of Reactions
3-Oxo-1-(4-(trifluoromethyl)phenyl)cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or esters, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted derivatives.
科学研究应用
3-Oxo-1-(4-(trifluoromethyl)phenyl)cyclohexanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 3-Oxo-1-(4-(trifluoromethyl)phenyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The ketone and carboxylic acid groups can form hydrogen bonds with target proteins, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Cyclohexanecarboxylic acid: Lacks the trifluoromethyl and ketone groups, resulting in different chemical properties and reactivity.
4-Oxo-1-cyclohexanecarboxylic acid: Similar structure but without the trifluoromethyl group, leading to variations in biological activity and chemical behavior.
Uniqueness
The presence of the trifluoromethyl group in 3-Oxo-1-(4-(trifluoromethyl)phenyl)cyclohexanecarboxylic acid imparts unique properties, such as increased stability and lipophilicity, which can enhance its performance in various applications compared to similar compounds.
属性
分子式 |
C14H13F3O3 |
|---|---|
分子量 |
286.25 g/mol |
IUPAC 名称 |
3-oxo-1-[4-(trifluoromethyl)phenyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C14H13F3O3/c15-14(16,17)10-5-3-9(4-6-10)13(12(19)20)7-1-2-11(18)8-13/h3-6H,1-2,7-8H2,(H,19,20) |
InChI 键 |
ALDRLKKNRGJUAJ-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)CC(C1)(C2=CC=C(C=C2)C(F)(F)F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


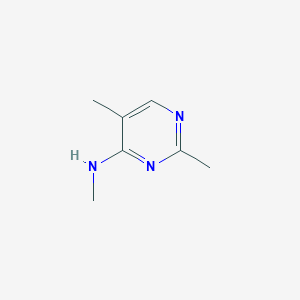
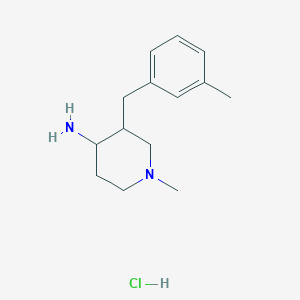

![2-(4-chlorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B13100625.png)

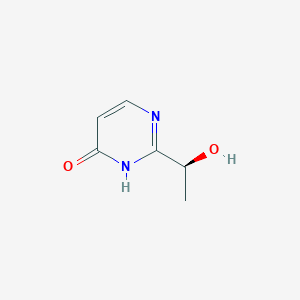
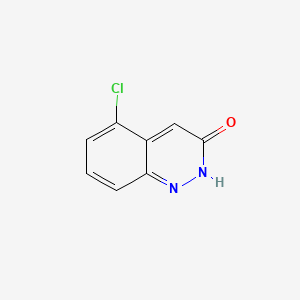
![2-[3-Oxo-3-(3,4,5-trifluorophenyl)propyl]thiobenzaldehyde](/img/structure/B13100642.png)

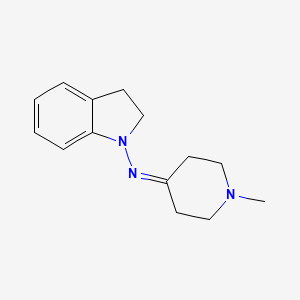
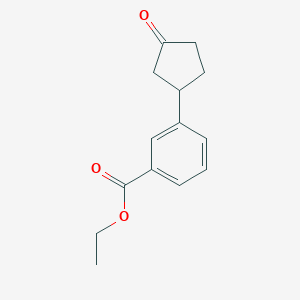
![2H-Furo[3,2-e]benzotriazole](/img/structure/B13100662.png)

